![molecular formula C9H6FNO2 B1390958 6-Fluoro-5-methyl isatin CAS No. 749240-55-9](/img/structure/B1390958.png)
6-Fluoro-5-methyl isatin
Overview
Description
6-Fluoro-5-methyl isatin is a heterocyclic organic compound with the molecular formula C9H6FNO2 . It belongs to a group of isatins that have been studied for their diverse biological activities.
Synthesis Analysis
The synthesis of 6-Fluoro-5-methyl isatin involves a mixture of two regio isomers: 5-fluoro and 3-fluoro 3-methyl-isatin in a ratio of about 55:45 . The mixture of isatins was dissolved in 1L 1N aq. NAOH and subsequently 100 ml of 30% aq. H202 was added dropwise, keeping the temperature below 30°C .Molecular Structure Analysis
The molecular weight of 6-Fluoro-5-methyl isatin is 179.15 . The IUPAC name is 5-fluoro-6-methyl-1H-indole-2,3-dione . The InChI code is 1S/C9H6FNO2/c1-4-2-7-5 (3-6 (4)10)8 (12)9 (13)11-7/h2-3H,1H3, (H,11,12,13) .Chemical Reactions Analysis
The chemical reactions of 6-Fluoro-5-methyl isatin involve irreversible oxidation and reduction processes . The generation of isatin and thiourea moieties are proposed as the final oxidation products .Physical And Chemical Properties Analysis
The density of 6-Fluoro-5-methyl isatin is 1.399±0.06 g/cm3 . The pKa value is 8.52±0.20 . It is stored at a temperature of 28 C .Scientific Research Applications
Pharmaceutical Applications
6-Fluoro-5-methyl isatin derivatives have been identified as having various pharmaceutical applications, including acting as a bactericide and fungicide . They are also noted for their potential in anti-HIV treatments and anti-epileptic properties .
Enzyme Inhibition
These compounds are useful in inhibiting the activity of enzymes such as urease and α-glucosidase , which can reduce the risks associated with conditions like pyelonephritis , gastric problems , and diabetes .
Medical Diagnostics
5-Methylisatin, a close derivative, is used as an internal standard in the determination of isatin in body fluids by gas chromatography-mass spectrometry (GC—MS), which can be extrapolated to the use of 6-Fluoro-5-methyl isatin in similar diagnostic applications .
Antiviral Research
Isatin derivatives have shown promise in antiviral research, particularly against HIV. The structural features of these compounds, such as the methyl group at C-5 of the isatin ring, contribute to their efficacy .
Transition Metal Complexes
Isatin and its derivatives are used to synthesize macrocyclic complexes with transition metal ions. These complexes have been studied for their pharmaceutical applications due to the versatile molecular structure of isatin that allows for various modifications .
Chemical Synthesis and Reactions
The compound’s structure permits a wide range of chemical reactions, making it a valuable precursor for synthesizing various organic compounds with potential applications in material science and organic chemistry .
Safety and Hazards
Mechanism of Action
Target of Action
6-Fluoro-5-methyl isatin, a derivative of isatin, has been found to exhibit broad-spectrum antiviral properties . The primary targets of this compound are likely to be the enzymes and proteins involved in the life cycle of various viruses.
Mode of Action
It is known that isatin derivatives interact with their targets, leading to changes that inhibit the replication of viruses . The structure-activity relationship suggests that the addition of a fluoro group at the 5th position of the isatin ring enhances its antiviral activity .
Biochemical Pathways
Isatin and its derivatives, including 6-Fluoro-5-methyl isatin, have been found to affect various biochemical pathways due to their broad-spectrum antiviral properties . They interfere with the life cycle of viruses, disrupting their replication process.
Pharmacokinetics
The molecular weight of 17915 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 6-Fluoro-5-methyl isatin’s action are primarily its antiviral properties. It inhibits the replication of various viruses, thereby preventing the spread of viral infections . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Fluoro-5-methyl isatin. For instance, it is recommended to handle the compound in a well-ventilated place, avoid dust formation, and use personal protective equipment . These precautions suggest that the compound’s stability and efficacy may be affected by exposure to air, dust, and other environmental factors.
properties
IUPAC Name |
6-fluoro-5-methyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-4-2-5-7(3-6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLAHVRYRKSZLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1F)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670194 | |
Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-methyl isatin | |
CAS RN |
749240-55-9 | |
Record name | 6-Fluoro-5-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.